N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
The compound features a hybrid structure integrating multiple pharmacophoric motifs:
- Indole moiety: A heterocyclic aromatic system linked via an ethyl group, commonly associated with serotonin receptor modulation .
- Tetrahydrobenzothiazole core: A partially saturated thiazole ring fused to a benzene ring, enhancing conformational rigidity and metabolic stability .
- Benzodioxole carboxamide: A methylenedioxy-substituted benzamide, likely influencing lipophilicity and π-π stacking interactions .
- Carboxamide linkages: Critical for hydrogen bonding and target affinity .
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c31-24(15-8-9-20-21(12-15)34-14-33-20)30-26-29-23-18(5-3-7-22(23)35-26)25(32)27-11-10-16-13-28-19-6-2-1-4-17(16)19/h1-2,4,6,8-9,12-13,18,28H,3,5,7,10-11,14H2,(H,27,32)(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFNQQVPPNXBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCC5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The compound features a unique structure combining an indole moiety with a benzodioxole and a benzo[d]thiazole unit. Its molecular formula is with a molecular weight of 464.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O6 |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 874805-64-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and benzodioxole derivatives followed by amide bond formation. Techniques such as column chromatography are often employed for purification.
Anticancer Activity
Research has shown that derivatives containing the benzodioxole moiety exhibit significant anticancer activity. A study evaluating various benzodioxole derivatives indicated that compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines including Hep3B (liver), HeLa (cervical), and Caco-2 (colorectal) cells.
Key Findings:
- Compound 2a reduced α-fetoprotein levels in Hep3B cells significantly compared to untreated controls.
- Cell cycle analysis indicated that compound 2a induced G2-M phase arrest similar to doxorubicin, a known chemotherapeutic agent .
The mechanisms underlying the anticancer activity of this compound may involve:
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest: As noted, it effectively halts cell cycle progression at the G2-M checkpoint.
- Inhibition of Tumor Growth: By reducing key tumor markers such as α-fetoprotein.
Case Studies
In a comparative study involving various benzodioxole derivatives:
Comparison with Similar Compounds
Structural Analogues in Thiazole Carboxamide Derivatives
Key Observations:
- Synthetic Efficiency : The target compound’s benzodioxole and indole-ethyl groups may lower yields compared to simpler pyridinyl or chlorophenyl analogs (e.g., 70–85% in vs. 26% in ), likely due to steric hindrance during coupling steps.
- Thermal Stability : Thiadiazole derivatives (e.g., 8a ) exhibit higher melting points (~290°C), suggesting greater crystallinity than tetrahydrobenzothiazole systems.
- Bioactivity Trends : Pyridinyl-thiazoles () show kinase inhibition, while benzodioxole analogs () target inflammatory pathways. The indole moiety in the target compound may enhance CNS permeability .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Selected Analogs
Key Observations:
Q & A
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine D3 receptors). Focus on hydrogen bonding with the tetrahydrobenzothiazole carbonyl and hydrophobic interactions with the benzodioxole group .
- QSAR modeling : Train models on bioactivity data from analogs to predict substituent effects (e.g., electron-withdrawing groups on the indole ring improve binding) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD values .
What experimental approaches are recommended to address poor aqueous solubility during in vitro assays?
Q. Methodological
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide moiety for transient solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100-200 nm) to improve bioavailability .
How can researchers reconcile conflicting spectral data (e.g., NMR shifts) observed during characterization?
Q. Advanced
Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; indole NH protons may broaden in DMSO due to hydrogen bonding .
Dynamic effects : For rotatable bonds (e.g., ethyl linker between indole and thiazole), acquire VT-NMR (variable temperature) to resolve splitting .
X-ray crystallography : Resolve ambiguity by determining the crystal structure; the benzodioxole group often participates in π-stacking, influencing solid-state conformation .
What are the critical considerations for designing stability studies under physiological conditions?
Q. Methodological
- pH stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24-72 h; monitor degradation via LC-MS .
- Light sensitivity : Store solutions in amber vials if the benzodioxole group is prone to photodegradation .
- Enzymatic stability : Test against liver microsomes (human/rat) to identify metabolic hotspots (e.g., esterase-mediated hydrolysis of carboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
